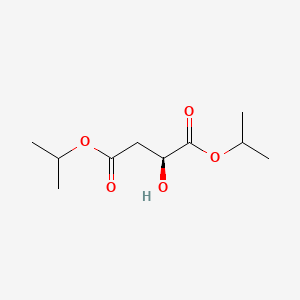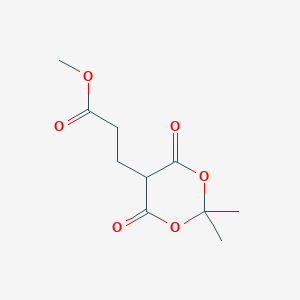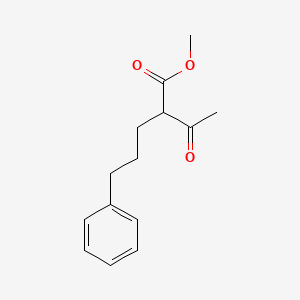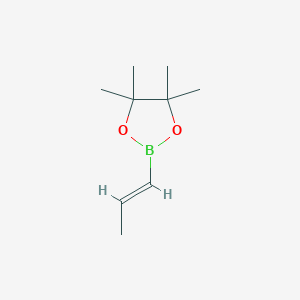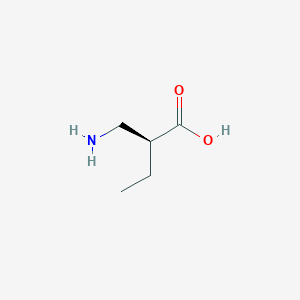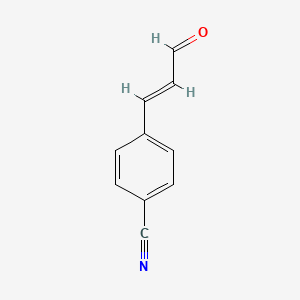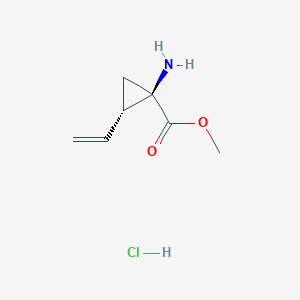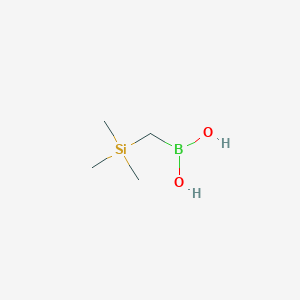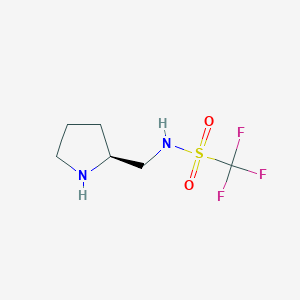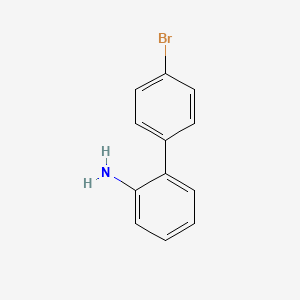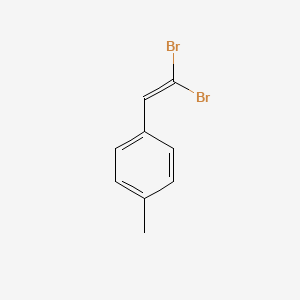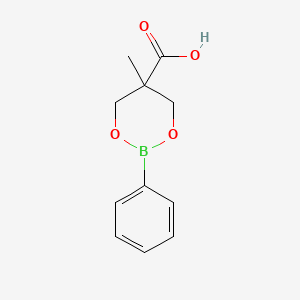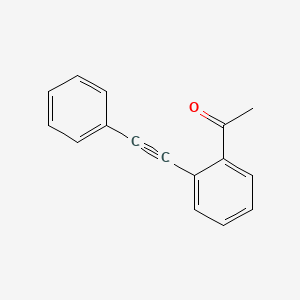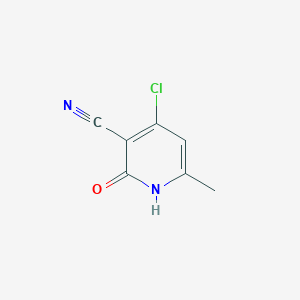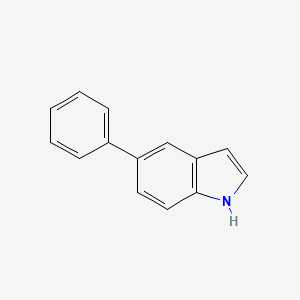
5-phenyl-1H-indole
概要
説明
5-Phenyl-1H-indole is a chemical compound with the linear formula C14H11N . It has a molecular weight of 193.25 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
There are several methods for the synthesis of indole derivatives. An efficient and practical one-pot domino synthesis of 1-phenyl-1H-indol-2-amine and 5-amino-indolo [1,2-a]quinazoline derivatives from readily available 2- (2-bromophenyl)acetonitriles has been developed . Another study demonstrated the synthesis of novel indole derivatives, incorporating potential chemotherapeutic units .Molecular Structure Analysis
The molecular structure of 5-Phenyl-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Chemical Reactions Analysis
Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They have been used in multicomponent reactions for the synthesis of a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
5-Phenyl-1H-indole has a density of 1.2±0.1 g/cm3, a boiling point of 392.5±11.0 °C at 760 mmHg, and a flash point of 176.6±11.9 °C . It has a molar refractivity of 63.1±0.3 cm3, and a molar volume of 167.2±3.0 cm3 .科学的研究の応用
-
- Indole derivatives have various valuable biological activities such as antiviral, anti-inflammatory, anti-cancer, anti-microbial, anti-malarial, anti-asthmatic, ACE inhibitor, anti-oxidant, anti-fungal, aromatase inhibitor, CB1 receptor allosteric modulator, chelating agent, glucagon receptor antagonist, hepatitis C virus genotype activity, hepsin inhibitor, histone deacetylase inhibitor, PDE4 inhibitor, urease inhibitor and VEGFR-2 kinase inhibitor .
-
- Indole derivatives play a main role in cell biology . They are important types of molecules and natural products .
- The methods of application or experimental procedures involve the synthesis of indole derivatives .
- The results or outcomes obtained include the creation of biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
-
- Indole is a signalling molecule produced both by bacteria and plants . It also has value for flavour and fragrance applications, for example, in food industry or perfumery .
- The methods of application or experimental procedures involve the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .
- The results or outcomes obtained include the production of natural colourants or compounds with promising bioactivity with therapeutic potential to treat human diseases .
-
- Indole derivatives are prevalent moieties present in selected alkaloids . They are recognized as one of the most significant moieties for drug discovery .
- The methods of application or experimental procedures involve the synthesis of indole derivatives .
- The results or outcomes obtained include the creation of biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
-
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
- The methods of application or experimental procedures would involve the synthesis and testing of these indole derivatives .
- The results or outcomes obtained would be the discovery of potential antiviral agents .
-
- Chalcones of indole were elaborated by Rani et al. against carrageenan-induced edema in albino rats . The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .
- The methods of application or experimental procedures would involve the synthesis and testing of these indole derivatives .
- The results or outcomes obtained would be the discovery of potential anti-inflammatory agents .
-
Selective Estrogen Receptor Modulators (SERMs)
- 2-Phenylindole is the parent structure of a group of nonsteroidal selective estrogen receptor modulators (SERMs) that includes zindoxifene, bazedoxifene, and pipendoxifene, as well as the nonsteroidal estrogen D-15414 (the major metabolite of zindoxifene) .
- The methods of application or experimental procedures would involve the synthesis and testing of these indole derivatives .
- The results or outcomes obtained would be the discovery of potential SERMs .
Safety And Hazards
特性
IUPAC Name |
5-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-4-11(5-3-1)12-6-7-14-13(10-12)8-9-15-14/h1-10,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYXADUZSWBHCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466490 | |
| Record name | 5-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-1H-indole | |
CAS RN |
66616-72-6 | |
| Record name | 5-Phenyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66616-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 66616-72-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

